1,1'-(1,4-Phenylene)bis(5-methylideneimidazolidine-2,4-dione)
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Overview
Description
1,1’-(1,4-Phenylene)bis(5-methylideneimidazolidine-2,4-dione) is a compound known for its unique chemical structure and properties. It is also referred to as 1,1’-(methylenedi-4,1-phenylene)bis-1H-pyrrole-2,5-dione . This compound has a molecular formula of C21H14N2O4 and a molecular weight of 358.35 g/mol . It is commonly used in the synthesis of thermosetting polymers and flame retardant resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis(5-methylideneimidazolidine-2,4-dione) typically involves the reaction of maleic anhydride with diamines. The reaction conditions often include elevated temperatures and the use of solvents such as acetone . The compound can also be synthesized through the reaction of glycidyl ester of eleostearic acid with bismaleimide .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Phenylene)bis(5-methylideneimidazolidine-2,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the imidazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1,1’-(1,4-Phenylene)bis(5-methylideneimidazolidine-2,4-dione) has a wide range of scientific research applications, including:
Chemistry: Used as a cross-linking agent in the synthesis of thermosetting polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of flame retardant resins and high-grade rubber products.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Phenylene)bis(5-methylideneimidazolidine-2,4-dione) involves its interaction with specific molecular targets and pathways. The compound can form cross-links with other molecules, leading to the formation of stable polymers. This cross-linking ability is crucial for its use in thermosetting polymers and flame retardant resins .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Methylenedi-4,1-phenylene)bismaleimide: A similar compound with comparable properties and applications.
4,4’-Methylenebis(N-phenylmaleimide): Another related compound used in similar industrial applications.
Uniqueness
1,1’-(1,4-Phenylene)bis(5-methylideneimidazolidine-2,4-dione) is unique due to its specific chemical structure, which imparts distinct properties such as high thermal stability and excellent cross-linking ability. These characteristics make it particularly valuable in the synthesis of advanced materials and industrial applications .
Properties
CAS No. |
57647-75-3 |
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Molecular Formula |
C14H10N4O4 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
5-methylidene-1-[4-(5-methylidene-2,4-dioxoimidazolidin-1-yl)phenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H10N4O4/c1-7-11(19)15-13(21)17(7)9-3-5-10(6-4-9)18-8(2)12(20)16-14(18)22/h3-6H,1-2H2,(H,15,19,21)(H,16,20,22) |
InChI Key |
JFVREFODENBOCI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=O)NC(=O)N1C2=CC=C(C=C2)N3C(=C)C(=O)NC3=O |
Origin of Product |
United States |
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